molecular formula C20H18ClN5O4 B5525954 N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide

N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide

Cat. No. B5525954
M. Wt: 427.8 g/mol
InChI Key: WXGBGGVDBUQJNV-SSDVNMTOSA-N
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Description

The chemical compound belongs to a class of compounds known for their diverse biological activities and chemical properties. This particular compound, with its complex structure, has drawn attention for its potential in various scientific applications, excluding drug-related uses.

Synthesis Analysis

The synthesis of this compound involves a multi-step process characterized by reactions that introduce the specific functional groups and molecular architecture. These steps are meticulously designed to achieve the desired compound with high purity and yield. A notable study by Kaushik et al. (2010) outlines the synthesis of similar compounds, highlighting the use of elemental analysis and spectral data for characterization (Kaushik et al., 2010).

Molecular Structure Analysis

The molecular structure of such compounds is crucial for understanding their chemical behavior and potential applications. X-ray crystallography, NMR spectroscopy, and other spectroscopic methods are often employed to elucidate the structure, providing insights into the molecular geometry, electron distribution, and intermolecular interactions. Studies like that conducted by Trilleras et al. (2005) demonstrate how molecular structure is determined and analyzed (Trilleras et al., 2005).

Scientific Research Applications

Anticonvulsant Activity

A study by Kaushik et al. (2010) explored the anticonvulsant activity of a series of N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides. These compounds showed protective effects against seizures in animal models, with some exhibiting less neurotoxicity compared to phenytoin (Kaushik, D., Khan, S., Chawla, G., & Kumar, S., 2010).

Antimicrobial and Antifungal Activity

Sreeramulu and Ashokgajapathiraju (2014) synthesized novel derivatives of indol compounds containing 2-azitidinones and 1,3,4 oxadiazoles, which demonstrated antimicrobial properties. These compounds were derived from acetohydrazide and were characterized by their structural properties (Sreeramulu, J., & Ashokgajapathiraju, P., 2014).

Nonlinear Optical Properties

Naseema et al. (2010) investigated the nonlinear optical properties of three hydrazones, including a compound related to N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide. These studies suggested potential applications in optical devices like optical limiters and switches (Naseema, K., Sujith, K. V., Manjunatha, K., Kalluraya, B., Umesh, G., & Rao, V., 2010).

Hydrogen-bonded Chains and Crystal Structures

Research by Trilleras et al. (2005) focused on the crystal structure of related molecules, highlighting the formation of hydrogen-bonded chains. This study contributes to the understanding of the molecular structures and potential interactions of these compounds (Trilleras, J., Quiroga, J., Cobo, J., Low, J. N., & Glidewell, C., 2005).

Analgesic and Anti-inflammatory Activities

Dewangan et al. (2015) synthesized and evaluated 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives for analgesic and anti-inflammatory activities. These derivatives, related to the compound of interest, demonstrated significant effects in animal models, indicating potential therapeutic applications (Dewangan, D., Nakhate, K. T., Tripathi, D. K., Kashyap, P., & Dhongde, H., 2015).

Synthesis and Characterization of Derivatives

Şahin et al. (2011) conducted synthesis, characterization, and DFT studies of pyrazole derivatives, offering insights into their molecular structures and potential applications in various fields (Şahin, Z. S., Salgın-Gökşen, U., Gökhan-Kelekçi, N., & Işık, Ş., 2011)

Safety and Hazards

The compound is classified as an irritant . It may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Pyrazole derivatives, including this compound, are currently being tested and clinically evaluated as potential new drugs . They may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

properties

IUPAC Name

N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-2-(4-methyl-2-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O4/c1-13-8-9-18(17(10-13)26(28)29)30-12-19(27)23-22-11-16-14(2)24-25(20(16)21)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,23,27)/b22-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGBGGVDBUQJNV-SSDVNMTOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NN=CC2=C(N(N=C2C)C3=CC=CC=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=C(N(N=C2C)C3=CC=CC=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-YL)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide
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N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide
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N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide
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N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide
Reactant of Route 5
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N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide
Reactant of Route 6
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N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide

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